REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:20])[CH:5]([CH:11]([CH2:16][N+:17]([O-:19])=[O:18])[CH2:12][CH:13]([CH3:15])[CH3:14])C(OCC)=O)[CH3:2].O.[Na+].[Cl-].C(OC)(C)(C)C>CS(C)=O>[CH2:1]([O:3][C:4](=[O:20])[CH2:5][CH:11]([CH2:16][N+:17]([O-:19])=[O:18])[CH2:12][CH:13]([CH3:15])[CH3:14])[CH3:2] |f:2.3|
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Name
|
2-(3-methyl-1-nitromethyl-butyl)-malonic acid diethyl ester
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C(CC(C)C)C[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
The heterogeneous mixture was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After complete conversion, the reaction mixture was cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
to layer separation
|
Type
|
WASH
|
Details
|
The aqueous layer was washed once with 75 mL of methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
washed once with 50 mL of water
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(CC(C)C)C[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |